![molecular formula C13H18N4S B8504164 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B8504164.png)
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from simple precursors like β-ketoesters and amidines, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The ethylcyclopentylamino and methylthio groups can be introduced through nucleophilic substitution reactions.
Final Functionalization: The carbonitrile group can be added using cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.
Medicine: As a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: As an intermediate in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile would depend on its specific application. Generally, pyrimidine derivatives exert their effects by interacting with molecular targets such as:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with nucleic acids to affect gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but lacks the ethylcyclopentylamino group.
2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbonitrile: Similar structure but has a phenylamino group instead of an ethylcyclopentylamino group.
Uniqueness
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of the ethylcyclopentylamino group, which may confer specific steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
属性
分子式 |
C13H18N4S |
|---|---|
分子量 |
262.38 g/mol |
IUPAC 名称 |
4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H18N4S/c1-3-13(6-4-5-7-13)17-11-10(8-14)9-15-12(16-11)18-2/h9H,3-7H2,1-2H3,(H,15,16,17) |
InChI 键 |
VHMAMIHFROOYEO-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCC1)NC2=NC(=NC=C2C#N)SC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
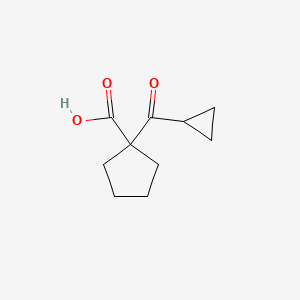
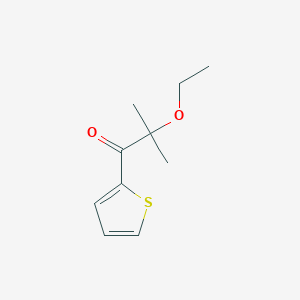
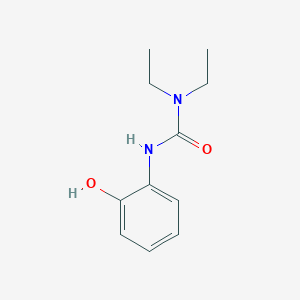
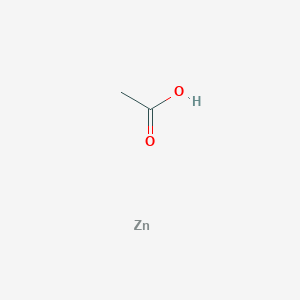
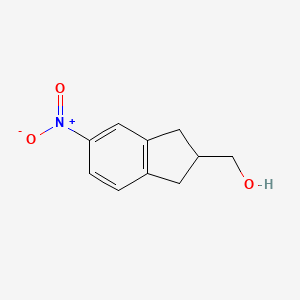
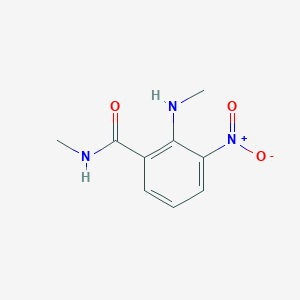
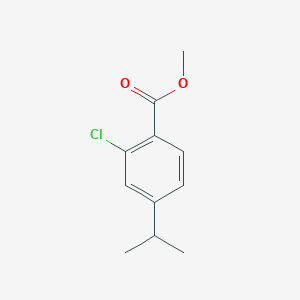
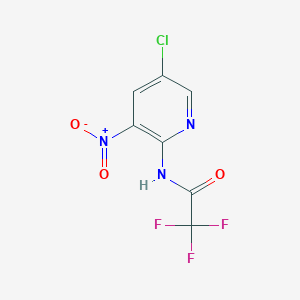
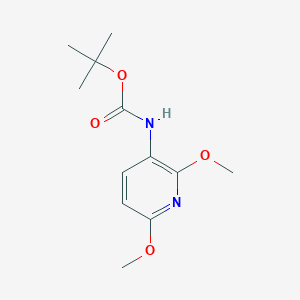
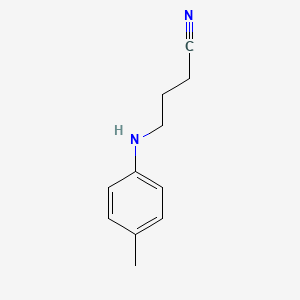
![6-[(2,3-Dihydro-1-benzofuran-6-yl)oxy]-4-methylhex-4-enal](/img/structure/B8504156.png)
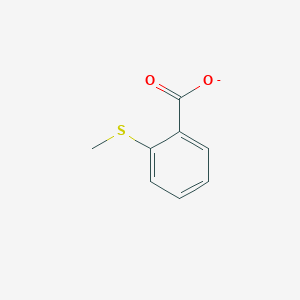
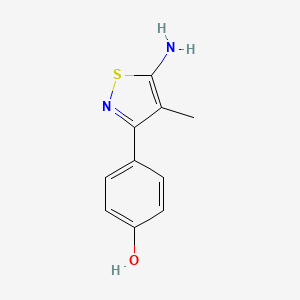
![8-(4-Fluoro-phenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8504184.png)
